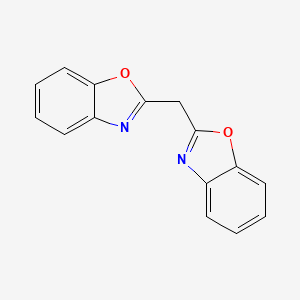

Benzoxazole, 2,2'-methylenebis-

Description

Historical Development of Benzoxazole (B165842) Chemistry

The journey of benzoxazole chemistry began with the initial report of the parent oxazole (B20620) ring by Hantzsch in 1887, followed by its first successful synthesis in 1947. taylorandfrancis.com The traditional and most common method for synthesizing the benzoxazole core involves the condensation reaction between a 2-aminophenol (B121084) and various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. rsc.orgrsc.org

Over the past few decades, research into benzoxazole derivatives has evolved significantly. Initially, the primary focus was on their applications in medicinal chemistry, driven by their diverse biological activities. mdpi.comnih.gov In more recent years, the scope of benzoxazole research has broadened to include the field of agrochemicals, where they have shown potential as active ingredients. mdpi.com This expansion highlights the versatility and ongoing importance of the benzoxazole scaffold in synthetic chemistry.

Significance of Bis-Heterocyclic Systems in Chemical Research

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast majority of biologically active chemical entities containing a heterocyclic motif. nih.gov Within this broad class, bis-heterocyclic systems—molecules containing two heterocyclic rings—have emerged as particularly significant. Their importance is underscored by their frequent appearance as highly potent compounds in drug discovery programs. nih.gov

The presence of two heterocyclic units within a single molecule can lead to unique physicochemical properties and diverse biological activities. researchgate.net This has made them attractive targets for the synthesis of new pharmaceuticals and functional materials. researchgate.netnih.gov The increasing number of publications and the growing representation of bis-heterocyclic structures among clinically approved drugs testify to their escalating importance in chemical research. nih.govnih.gov These systems offer a level of structural complexity and functionality that can be tailored for specific interactions with biological targets or for desired material properties. nih.govacs.org

Contextualization of 2,2'-methylenebis(benzoxazole) within Benzoxazole Derivatives

The properties of bis-benzoxazole derivatives can be significantly influenced by the type of linker. For instance, replacing the methylene (B1212753) bridge with a more rigid aromatic linker, such as a phenylene group, can impact the planarity of the molecule. Steric hindrance between the two benzoxazole rings, particularly in ortho-phenylene linked derivatives, can disrupt this planarity and, consequently, affect properties like fluorescence and scintillation efficiency.

Furthermore, the introduction of substituents onto the benzoxazole rings themselves adds another layer of tunability. The structure-activity relationship (SAR) of benzoxazole derivatives indicates that the presence and position of electron-withdrawing or electron-releasing groups can significantly alter their biological and physical properties. researchgate.net Therefore, 2,2'-methylenebis(benzoxazole) can be seen as a fundamental structure within a vast library of bis-benzoxazole derivatives, where modifications to the bridge and the rings can lead to a wide array of compounds with tailored characteristics.

Compound Information

| Compound Name |

| Benzoxazole, 2,2'-methylenebis- |

| Benzoxazole |

| 2-Aminophenol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylmethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCFBULZGPEMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348797 | |

| Record name | benzoxazole, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-08-4 | |

| Record name | benzoxazole, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzoxazole, 2,2 Methylenebis and Its Analogues

Classical Condensation Approaches

The traditional and most straightforward methods for synthesizing the benzoxazole (B165842) skeleton involve the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound, followed by cyclization. This approach is valued for its operational simplicity and the use of readily available starting materials. organic-chemistry.org

Reactions of 2-Aminophenols with Carbonyl Precursors

The condensation of 2-aminophenols with various carbonyl precursors stands as a fundamental and widely utilized strategy for the synthesis of benzoxazoles. This method typically involves the reaction of a 2-aminophenol with a dicarbonyl compound or a functional equivalent, leading to the formation of the bis-benzoxazole structure. The reaction proceeds through the initial formation of a Schiff base between the amino group of the 2-aminophenol and one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, and subsequent dehydration to form the benzoxazole ring.

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. These include the use of Brønsted acids, Lewis acids, and heterogeneous catalysts. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, samarium triflate has been employed as a reusable acid catalyst in aqueous media, offering a green and efficient route to benzoxazoles. organic-chemistry.org Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation, which allows for rapid reaction times and easy catalyst recovery. nih.gov

Utilization of Carboxylic Acid Derivatives, Aldehydes, and Ketones

A broad range of carbonyl-containing compounds, including carboxylic acids, aldehydes, and ketones, serve as versatile precursors for the synthesis of benzoxazoles. rsc.org The choice of the carbonyl component dictates the substituent at the 2-position of the resulting benzoxazole.

Carboxylic Acid Derivatives: The condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides or esters, is a common method. nih.gov Direct condensation with carboxylic acids often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA). A more recent method involves the use of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to activate tertiary amides for reaction with 2-aminophenols, affording 2-substituted benzoxazoles under mild conditions. nih.gov

Aldehydes: The reaction between 2-aminophenols and aldehydes is a widely employed route to 2-substituted benzoxazoles. nih.govresearchgate.net These reactions are often catalyzed by acids or promoted by oxidants. For example, elemental sulfur has been used as an oxidant to facilitate the oxidative condensation of 2-aminophenols with a variety of aldehydes. researchgate.net Green chemistry approaches have utilized catalysts like fly ash for the condensation of 2-aminophenols with substituted aldehydes. nih.gov

Ketones: Ketones, particularly β-diketones, are also effective precursors for benzoxazole synthesis. organic-chemistry.orgorganic-chemistry.org A combination of a Brønsted acid and copper(I) iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents on the 2-aminophenol ring. organic-chemistry.org

Table 1: Examples of Classical Condensation Approaches for Benzoxazole Synthesis

| Carbonyl Precursor | Catalyst/Reagent | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes | Samarium triflate | Aqueous medium, mild conditions | Green and efficient, reusable catalyst. | organic-chemistry.org |

| Aromatic Aldehydes | LAIL@MNP | Solvent-free, ultrasound irradiation, 70 °C | Fast reaction, high yields, recyclable magnetic catalyst. | nih.gov |

| β-Diketones | TsOH·H₂O and CuI | Acetonitrile (B52724), 80°C | Tolerates various substituents, good yields. | organic-chemistry.org |

| Aldehydes | Elemental Sulfur (S₈) | DMSO, Na₂S catalyst | Oxidative condensation, satisfactory yields. | researchgate.net |

| Tertiary Amides | Tf₂O and 2-Fluoropyridine | DCM, 0 °C to room temperature | Mild conditions, broad substrate scope. | nih.gov |

Transition Metal-Catalyzed Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering alternative pathways with high efficiency and functional group tolerance. These methods often involve C-H activation, cross-coupling reactions, or cycloisomerization processes.

Copper-Catalyzed Protocols

Copper catalysts are frequently employed in benzoxazole synthesis due to their low cost and versatile reactivity. nih.gov Copper-catalyzed methods include intramolecular C-O bond formation and direct C-H arylation.

One notable approach is the copper-catalyzed tandem cyclization of 2-halophenols with amidines, which proceeds without the need for ligands, oxidants, or inorganic acids, using inexpensive cuprous chloride (CuCl) as the catalyst. nih.gov Another strategy involves the copper-catalyzed direct 2-arylation of pre-formed benzoxazoles with aryl bromides, utilizing a CuI/PPh₃ catalytic system. nih.gov Furthermore, copper iodide (CuI) has been used in combination with a Brønsted acid to catalyze the reaction of 2-aminophenols with β-diketones. organic-chemistry.org The synthesis of 2-aryl benzoxazoles has also been achieved through a copper-catalyzed reaction of aldoximes with 1-bromo-2-iodobenzene. researchgate.net

Palladium-Mediated Approaches

Palladium catalysts are highly effective for a range of transformations leading to benzoxazoles, including carbonylative cyclizations and C-C bond cleavage reactions. A novel palladium-catalyzed synthesis involves the cleavage of a carbon-carbon triple bond in the presence of a 2-aminophenol, providing a mild and efficient route to benzoxazoles. rsc.org Palladium catalysis has also been utilized for the carbonylative synthesis of related benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, using formic acid as a carbon monoxide source. rsc.org Additionally, recyclable palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols in ionic liquids has been developed for the synthesis of dihydrobenzofuran derivatives, which can be further converted to benzofurans. nih.gov

Ruthenium and Other Metal Catalysis

Ruthenium catalysts have shown utility in cycloaddition and metathesis reactions that can be adapted for the synthesis of heterocyclic cores related to benzoxazoles. For instance, ruthenium-catalyzed [2+2+2] cyclotrimerizations of diynes with nitriles or isocyanates provide access to highly substituted pyridines and pyridones, demonstrating the power of this metal in constructing complex heterocyclic systems. researchgate.net While direct ruthenium-catalyzed synthesis of Benzoxazole, 2,2'-methylenebis- is less common, ruthenium-based catalysts are instrumental in ring-closing metathesis (RCM) reactions, which are key steps in the synthesis of related oxygen-containing heterocycles like benzofurans and benzoxepines from phenolic precursors. researchgate.net Iron catalysts have also been explored for the redox condensation of o-hydroxynitrobenzenes with alcohols to afford 2-substituted benzoxazoles in good yields. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses for Benzoxazole and Related Heterocycles

| Metal Catalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) Chloride (CuCl) | 2-Halophenols and Amidines | Tandem Cyclization | Ligand-free, oxidant-free, inexpensive catalyst. | nih.gov |

| Copper(I) Iodide (CuI)/PPh₃ | Benzoxazoles and Aryl Bromides | Direct C-H Arylation | Good to excellent yields, broad substrate scope. | nih.gov |

| Palladium(II) Chloride (PdCl₂) | Alkynes and 2-Aminophenols | C-C Triple Bond Cleavage | Novel and mild procedure. | rsc.org |

| Palladium(II) Iodide (PdI₂) | 2-(1-Hydroxyprop-2-ynyl)phenols | Cycloisomerization | Recyclable catalyst system in ionic liquid. | nih.gov |

| Ruthenium-based catalysts | Diynes and Nitriles/Isocyanates | [2+2+2] Cyclotrimerization | Atom-economical, access to complex heterocycles. | researchgate.net |

| Iron catalyst | o-Hydroxynitrobenzenes and Alcohols | Redox Condensation | Provides a wide range of 2-substituted benzoxazoles. | organic-chemistry.org |

Metal-Free Synthetic Strategies

The development of metal-free synthetic routes for benzoxazole derivatives is a significant area of research, driven by the desire to reduce cost, toxicity, and environmental impact associated with metal catalysts. These strategies often employ acid catalysis, oxidative conditions, or rearrangement reactions to facilitate the formation of the benzoxazole ring.

Brønsted and Lewis Acid Catalysis

Brønsted and Lewis acids are fundamental catalysts in organic synthesis, and their application in the formation of benzoxazoles is well-documented. These catalysts activate the substrates, typically o-aminophenols and a carbonyl-containing compound, to promote the key condensation and cyclization steps.

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O) and acidic ionic liquids, have been effectively used to catalyze the synthesis of benzoxazoles. organic-chemistry.orgacs.org For instance, the reaction of 2-aminophenols with β-diketones can be catalyzed by a combination of TsOH·H₂O and copper iodide (CuI), although the primary catalytic role in the cyclization is attributed to the Brønsted acid. organic-chemistry.orgacs.org This method tolerates a range of substituents on the 2-aminophenol ring, including both electron-donating and electron-withdrawing groups, leading to good yields of the corresponding 2-substituted benzoxazoles. organic-chemistry.orgacs.org

A notable green approach involves the use of a Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. acs.orgnih.gov This method offers high yields, easy catalyst recovery and reusability, and operational simplicity, although it may require elevated temperatures. acs.orgnih.govrsc.org

Lewis Acid Catalysis: Lewis acids play a crucial role in activating carbonyl groups towards nucleophilic attack by the amino group of o-aminophenol. A variety of Lewis acids have been explored for benzoxazole synthesis. For example, a 3D metal-organic framework (MOF), {Mn₂(TPA)₂(DMF)₂}n, with open manganese sites acts as an effective heterogeneous Lewis acid catalyst. nih.govrsc.org This catalyst, Mn-TPA-Desolv, facilitates the reaction of o-aminophenol with various aromatic aldehydes in ethanol (B145695) at room temperature, achieving high conversions and turnover numbers. nih.govrsc.org The catalyst is also recyclable for numerous cycles without significant loss of activity. nih.govrsc.org

Another strategy involves a Lewis acid-mediated ring cleavage of N-acylbenzotriazoles. acs.org This method allows for the synthesis of 2-aryl benzoxazoles in good to excellent yields and is scalable from milligram to gram quantities. acs.org The reaction proceeds via cyclization following the Lewis acid-induced ring opening of the benzotriazole (B28993) moiety. acs.org

Table 1: Comparison of Brønsted and Lewis Acid Catalyzed Synthesis of Benzoxazoles

| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Brønsted Acid | TsOH·H₂O / CuI | 2-Aminophenol, β-Diketone | CH₃CN, 80°C, 16h | 64-89 | organic-chemistry.orgacs.org |

| Brønsted Acid | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | Solvent-free, 130°C, 5h | 85-98 | acs.orgnih.govrsc.org |

| Lewis Acid | Mn-TPA MOF | o-Aminophenol, Aromatic Aldehyde | Ethanol, 30°C | up to 99.9 (conversion) | nih.govrsc.org |

| Lewis Acid | Various Lewis Acids | N-Acylbenzotriazoles | Toluene, 140°C | Good to Excellent | acs.org |

Oxidative Cyclization Methods

Oxidative cyclization represents another significant metal-free pathway to benzoxazoles. These reactions typically involve the formation of a Schiff base intermediate from an o-aminophenol and an aldehyde, followed by an oxidative process that leads to the aromatic benzoxazole ring.

One approach utilizes elemental sulfur as an oxidant for the coupling and annulation of o-nitrophenols or o-aminophenols with aldehydes or ketones. organic-chemistry.org This method provides a straightforward and green route to benzoxazoles. organic-chemistry.org Another metal-free oxidative method involves the use of catalytic iodine in the presence of an aqueous solution of tert-butyl hydroperoxide (TBHP) for the amination of benzoxazoles, which proceeds via a C-H activation mechanism. organic-chemistry.org

Computational studies using density functional theory (DFT) have provided insights into the mechanism of cyanide-catalyzed aerobic oxidative cyclization of 2-aminophenol and benzaldehyde. acs.org The study suggests that the cyanide anion facilitates an aerobic dehydrogenation step rather than a direct cyclization, leading to the formation of the benzoxazole product under mild conditions. acs.org Iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes has also been reported as an efficient method. nih.gov

Table 2: Examples of Oxidative Cyclization Methods for Benzoxazole Synthesis

| Oxidant/Catalyst | Substrates | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Elemental Sulfur | o-Aminophenols, Ketones | N-methylpiperidine | Mild conditions | organic-chemistry.org |

| Iodine / aq. TBHP | Benzoxazoles, Amines | Neat, Ambient Temperature | Metal-free, C-H activation | organic-chemistry.org |

| Air (O₂) / Cyanide | 2-Aminophenol, Benzaldehyde | - | Metal-free, aerobic oxidation | acs.org |

| FeCl₃ / H₂O₂ | Benzoxazoles, Secondary Amines | Room Temperature | Environmentally friendly | rsc.org |

Rearrangement Reactions in Benzoxazole Formation

Rearrangement reactions offer an elegant and often efficient way to construct complex molecular architectures from simpler precursors. In the context of benzoxazole synthesis, the Smiles rearrangement has been notably employed.

A study reports the synthesis of 2-aminobenzoxazoles and their N-substituted analogues via two main strategies, one of which involves the Smiles rearrangement. acs.orgnih.gov This approach utilizes the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by an intramolecular S-to-N acyl transfer (Smiles rearrangement) upon reaction with various amines. acs.orgnih.gov This metal-free method is characterized by its wide amine scope, short reaction times, and good to excellent yields of the desired N-substituted 2-aminobenzoxazoles. acs.orgnih.gov The reaction conditions, particularly the choice of base and temperature, were found to be crucial for the selective formation of the desired products. acs.orgnih.gov

Another rearrangement process is observed in the reaction of o-hydroxy aryl ketones with azido (B1232118) complexes, where the formation of benzoxazoles proceeds through a nitrilium ion intermediate followed by an aryl migration. ijpbs.com

PCl₃/I₂-Mediated Functionalization

A comprehensive search of the scientific literature did not yield specific methods for the synthesis or functionalization of benzoxazoles, including Benzoxazole, 2,2'-methylenebis-, that utilize a combination of phosphorus trichloride (B1173362) (PCl₃) and iodine (I₂). While phosphorus and iodine-based reagents are common in organic synthesis, this particular combination does not appear to be a reported methodology for the formation of the benzoxazole core structure.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of benzoxazoles is a growing field, aiming to reduce the environmental footprint of chemical processes. Key strategies include the use of solvent-free reaction conditions and aqueous media.

Solvent-Free and Aqueous Medium Reactions

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste, reduces costs, and simplifies purification procedures. Several solvent-free methods for benzoxazole synthesis have been developed. For instance, the use of a Brønsted acidic ionic liquid gel allows for the condensation of 2-aminophenol and aldehydes at 130°C without any solvent, providing high yields and a recyclable catalyst. acs.orgnih.gov Another example is the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst for the reaction between 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation. nih.govresearchgate.netnih.gov This method is notable for its mild conditions, short reaction times (30 minutes), and the easy magnetic separation and recycling of the catalyst. nih.govresearchgate.netnih.gov The synthesis of benzoxazole derivatives using zinc dust under microwave irradiation in the absence of a solvent has also been reported as a mild and efficient method. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of benzoxazoles in an aqueous medium has been successfully demonstrated. Samarium triflate has been used as a reusable acid catalyst for the reaction of o-aminophenols and aldehydes in water, offering a simple and efficient green method. organic-chemistry.org

Table 3: Green Synthetic Approaches to Benzoxazoles

| Green Principle | Catalyst/Conditions | Substrates | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | 85-98 | Recyclable catalyst, high yield | acs.orgnih.govrsc.org |

| Solvent-Free | LAIL@MNP / Ultrasound | 2-Aminophenols, Aromatic Aldehydes | up to 90 | Rapid reaction, magnetic catalyst recovery | nih.govresearchgate.netnih.gov |

| Solvent-Free | Zinc Dust / Microwave | 2-Cyclic amine-substituted benzoxazoles | High | Rapid, simple workup | researchgate.net |

| Aqueous Medium | Samarium Triflate | o-Aminophenols, Aldehydes | - | Reusable catalyst, mild conditions | organic-chemistry.org |

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of the benzoxazole ring system, offering significant advantages over conventional heating methods. eurekaselect.com This approach utilizes the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.comresearchgate.net The result is often a dramatic reduction in reaction times, with processes that typically take hours being completed in just minutes or even seconds. acgpubs.orgarkat-usa.org

The efficiency of microwave-assisted synthesis is frequently enhanced by the use of catalysts and, in some cases, ionic liquids or solvent-free conditions. For instance, the synthesis of 2-aryl benzoxazoles has been effectively demonstrated through the one-pot coupling of o-aminophenols with aromatic aldehydes under microwave irradiation, using manganese dioxide (MnO₂) nanoparticles as an oxidant. researchgate.net Similarly, the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), as a catalyst under microwave conditions has enabled the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles in 30-60 seconds with excellent yields. acgpubs.org These methods highlight the "green chemistry" benefits of microwave techniques, which often involve shorter reaction times and can be performed without traditional solvents. eurekaselect.comarkat-usa.org

The combination of microwave heating with specific catalytic systems can be particularly effective. Research has shown that a [CholineCl][oxalic acid] catalyst helps to promote the rapid transfer of heat from microwave irradiation into the reaction mixture, leading to high conversion and selectivity in benzoxazole synthesis. researchgate.net

Table 1: Examples of Microwave-Assisted Benzoxazole Synthesis

| Catalyst/Reagent | Starting Materials | Conditions | Reaction Time | Yield | Reference |

| [bmim]OH | 2-hydroxy phenyl methyl ketoxime, acetic anhydride | Microwave (180W) | 30-60 sec | 96% | acgpubs.org |

| MnO₂ nanoparticles | o-aminophenol, aromatic aldehydes | Microwave | Short | Good to High | researchgate.net |

| p-toluenesulfonic acid | 1,2-phenylendiamine, 2,6-difluorobenzaldehyde | Microwave | 6 min | High | arkat-usa.org |

| Glucose | Methylenebis(thiazolidinone carboxylic acids), propargyl bromide | Microwave (65°C) | N/A | N/A | scilit.com |

Recyclable Catalyst Systems

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemical synthesis. In the context of producing benzoxazole derivatives, several innovative recyclable catalyst systems have been reported, minimizing waste and reducing costs.

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture. A mesoporous TiO₂ZrO₂ mixed oxide composite has proven to be an efficient and reusable catalyst for the synthesis of 2-aryl substituted benzoxazoles. academie-sciences.fr This catalyst, prepared by a co-precipitation method, can be easily recovered after the reaction and reused multiple times without a significant drop in its catalytic activity. academie-sciences.fr Another effective system involves an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP). nih.gov This catalyst is paramagnetic, allowing for its simple recovery from the reaction mixture using an external magnet. nih.gov

Ionic liquids themselves can also serve as recyclable catalysts. In the microwave-assisted synthesis of 1,2-benzisoxazoles, the basic ionic liquid [bmim]OH was successfully recovered and reused for four consecutive cycles without a significant loss of its catalytic efficacy. acgpubs.org The principle of using supported catalysts to enhance stability and recyclability is a broad strategy, with systems like supported zinc glutarate (ZnGA) being developed for other polymerization reactions, demonstrating the industrial potential of this approach. nih.gov

Table 2: Performance of Recyclable Catalysts in Benzoxazole Synthesis

| Catalyst System | Application | Recovery Method | Reusability | Yields | Reference |

| TiO₂ZrO₂ composite | Synthesis of 2-aryl benzoxazoles | Filtration | Several times without significant loss | Good to Excellent | academie-sciences.fr |

| LAIL@MNP on Fe₃O₄ | Synthesis of benzoxazoles/benzothiazoles | External magnet | N/A | 21-90% | nih.gov |

| [bmim]OH (ionic liquid) | Synthesis of 1,2-benzisoxazoles | Direct recycling of insoluble liquid | 4 cycles without significant loss | 85-96% | acgpubs.org |

Synthetic Scale-Up and Process Optimization

Transitioning a synthetic protocol from a laboratory bench to a larger, industrial scale is a critical test of its practicality. For benzoxazole synthesis, several methods have demonstrated potential for scale-up.

A notable example is the synthesis of 2-phenylbenzoxazole (B188899) using the LAIL@MNP catalyst under solvent-free sonication. nih.gov This reaction was successfully scaled from a 1 mmol to a 10 mmol scale, achieving a good yield of 75%, which illustrates the method's applicability for larger-scale production. nih.gov Similarly, a method for producing 2-substituted benzoxazoles using Tf₂O and 2-Fluoropyridine was successfully conducted on a gram scale, yielding a product amount comparable to the smaller-scale reaction, demonstrating its robustness. nih.gov

Process optimization also involves improving the efficiency of downstream processes like product isolation and purification. A patented process for preparing 2-methylbenzoxazole (B1214174) incorporates distillation to remove both the water of reaction and the final product. google.com The reaction is initially conducted at normal pressure, and a vacuum is later applied during cyclization to minimize the formation of residues, showcasing an integrated approach to synthesis and purification. google.com Furthermore, key reagents for these syntheses, such as triphenylbismuth (B1683265) dichloride (Ph₃BiCl₂), have been shown to be easily and inexpensively synthesized on a 10-gram scale, ensuring that starting materials for scaled-up processes are readily accessible. beilstein-journals.org

Derivatization Strategies for Structural Modification

The functional properties of the benzoxazole core can be finely tuned through strategic structural modifications. Derivatization allows for the creation of a diverse library of compounds with tailored characteristics.

Substituent Engineering Approaches

Substituent engineering involves systematically altering the groups attached to the core benzoxazole scaffold. This is most commonly achieved by varying the substituents on the precursor molecules, such as 2-aminophenols and their reaction partners.

A wide array of 2-aryl substituted benzoxazole derivatives has been synthesized by reacting variously substituted 2-aminophenols with a range of substituted benzaldehydes. academie-sciences.fr This approach allows for the introduction of different electronic and steric properties onto the 2-position of the benzoxazole ring. For example, using 2-aminophenols containing methyl or chloro groups, or employing benzaldehydes with electron-donating or electron-withdrawing groups, directly leads to the formation of corresponding benzoxazole products with diverse functionalities. researchgate.netnih.gov

A highly versatile method uses tertiary amides as reaction partners for 2-aminophenols, which provides access to 2-alkylbenzoxazoles, including those bearing halogen and alkene functional groups. nih.gov This significantly broadens the scope of accessible derivatives beyond the more common 2-aryl compounds. nih.gov

Hybrid Scaffold Construction

Hybrid scaffold construction involves chemically linking the benzoxazole moiety to other distinct heterocyclic systems or creating dimeric structures. This strategy aims to combine the properties of different pharmacophores or functional units into a single molecule.

The core structure of Benzoxazole, 2,2'-methylenebis- is itself an example of a dimeric scaffold, where two benzoxazole units are linked by a methylene (B1212753) bridge. The synthesis of such "bis-heterocycles" often involves a key bridging step. A conceptually similar strategy has been reported for the synthesis of 6,6′-methylenebisquinazolinones, where two molecules of anthranilic acid are first bridged with formaldehyde (B43269) in an HCl-catalyzed reaction to form 4,4′-methylene bis-anthranilic acid. researchgate.net This methylene-bridged intermediate is then carried through subsequent cyclization steps to form the final bis-quinazoline structure. researchgate.net This synthetic logic provides a clear blueprint for constructing methylene-bridged bis-benzoxazoles.

The creation of hybrid molecules extends to linking benzoxazole with different heterocyclic cores. For example, research into novel anticancer agents has focused on synthesizing hybrid compounds that incorporate both benzofuroxan (B160326) and 2-aminothiazole (B372263) moieties. nih.gov While distinct from benzoxazole, this work exemplifies the broader chemical strategy of building hybrid scaffolds to achieve novel biological activities. nih.gov

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Benzoxazole (B165842) Ring Formation

The synthesis of the benzoxazole scaffold, and by extension Benzoxazole, 2,2'-methylenebis-, is most commonly achieved through the condensation of an o-aminophenol with a carbonyl-containing compound. For the title compound, this involves the reaction of two equivalents of o-aminophenol with a malonic acid derivative. A key method involves using polyphosphoric acid (PPA) as both a catalyst and solvent, which facilitates the intermolecular condensation at elevated temperatures (150-200 °C) to yield bis-benzoxazoles. researchgate.net

The generally accepted mechanism for this transformation proceeds through several distinct steps, as detailed in various studies on 2-substituted benzoxazoles. nih.govrsc.org

Initial Nucleophilic Attack & Amide/Imine Formation : The synthesis can be initiated by the reaction of o-aminophenol with a carboxylic acid, aldehyde, or tertiary amide. rsc.orgnih.gov When using a carboxylic acid (like malonic acid), the process begins with the formation of an amide intermediate. If an aldehyde is used, the reaction proceeds via the formation of a Schiff base (or imine) after the elimination of a water molecule. nih.gov

Intramolecular Cyclization : The crucial step is the intramolecular nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbon of the intermediate (either the amide or imine). This ring-closure step forms a non-aromatic 2,3-dihydro-benzoxazole intermediate. nih.govnih.gov

Dehydration/Oxidation : The final step is the aromatization of the ring. This occurs through the elimination of a molecule of water (in acid-catalyzed condensations) or via an oxidation process, often aerial oxidation, to yield the stable benzoxazole ring system. nih.govrsc.org

A variety of catalysts can be employed to facilitate this process, including Brønsted acids, Lewis acids like zinc chloride (ZnCl₂), and metal catalysts such as those based on iron(III) chloride (FeCl₃) or palladium. rsc.orgnih.gov Green chemistry approaches have utilized reusable catalysts like magnetic nanoparticles under solvent-free conditions to promote the reaction. nih.gov

A plausible reaction pathway for the formation of Benzoxazole, 2,2'-methylenebis- is summarized below:

| Step | Description | Intermediate Type |

| 1 | Two molecules of o-aminophenol react with malonic acid. | Diamide |

| 2 | Double intramolecular cyclization occurs. | Bis(2,3-dihydro-benzoxazole) |

| 3 | Elimination of two water molecules. | Aromatic bis-benzoxazole |

Oxidation and Reduction Pathways

The Benzoxazole, 2,2'-methylenebis- molecule possesses sites susceptible to both oxidation and reduction. The final step in many synthetic routes to benzoxazoles is an oxidative aromatization of a dihydrobenzoxazole precursor. nih.gov

Oxidation: The methylene (B1212753) bridge (-CH₂-) connecting the two benzoxazole rings is a potential site for oxidation. Research on analogous (aryl)(heteroaryl)methanes has shown that this benzylic position can be oxidized to a carbonyl group (C=O) to form a ketone. beilstein-journals.org This transformation is often achieved using catalysts like copper or iron salts in the presence of molecular oxygen as the terminal oxidant. beilstein-journals.org Such a reaction would convert Benzoxazole, 2,2'-methylenebis- into 2,2'-carbonylbis(benzoxazole).

Reduction: The benzoxazole ring itself is relatively stable, but the benzene (B151609) portion can be reduced under certain conditions. However, more commonly, reductions are performed on substituents. For instance, studies on related complex molecules have shown that an imide carbonyl group can be reduced using sodium borohydride (B1222165) and triethylsilane in trifluoroacetic acid without affecting the benzoxazole core. researchgate.net This suggests a degree of stability of the heterocyclic system towards specific reducing agents. Complete reduction of the aromatic system would require more forceful conditions, such as catalytic hydrogenation at high pressure, which would likely lead to the opening of the oxazole (B20620) ring.

Substitution Reactions on the Benzoxazole Core

Substitution reactions can occur on the benzene rings of the benzoxazole moieties. The nature of the substituent (electrophile or nucleophile) and the reaction conditions determine the outcome.

Electrophilic Aromatic Substitution: The benzene rings in Benzoxazole, 2,2'-methylenebis- are activated towards electrophilic attack due to the electron-donating effects of the fused ether oxygen and amine nitrogen atoms. These groups are ortho, para-directing. libretexts.org Therefore, electrophiles are expected to substitute at positions C4, C6, and C7 of the benzoxazole nucleus. Standard electrophilic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). byjus.com

Halogenation : Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid to introduce a halogen atom. byjus.com

Sulfonation : Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). byjus.com

The general mechanism involves the generation of an electrophile, its attack on the electron-rich benzene ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the unsubstituted benzoxazole core is generally difficult. However, if the benzene ring is substituted with a strong electron-withdrawing group or a good leaving group (like a halogen), nucleophilic attack becomes feasible. mdpi.com For example, studies on the closely related benzothiazoles have shown that halogen atoms at positions C5 and C6 can be displaced by nucleophiles, a reaction that is synthetically useful for creating diverse derivatives. mdpi.com

Furthermore, complex ring-opening and re-closure mechanisms, such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction, have been observed in related heterocyclic systems like indazoles, suggesting that under specific conditions, the oxazole ring could potentially undergo nucleophilic attack leading to rearranged products. nih.gov

C-H Activation and C-C Bond Formation Processes

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical way to form new C-C bonds.

For benzoxazole systems, C-H activation has been well-documented. nih.govorganic-chemistry.org While direct arylation at the C2 position is common for simple benzoxazoles, this position is occupied in Benzoxazole, 2,2'-methylenebis-. organic-chemistry.org However, C-H activation can be directed to other positions on the benzoxazole core. Palladium-catalyzed aerobic C-H ortho-arylation has been successfully demonstrated at the C4-position of 2-amidophenol precursors before cyclization to form C4-arylated benzoxazoles. nih.gov In this process, the amide group directs the palladium catalyst to the adjacent C-H bond. nih.gov It is plausible that similar strategies could be applied to the C-H bonds on the benzene rings of the pre-formed Benzoxazole, 2,2'-methylenebis- scaffold, likely at the C7 position, which is sterically accessible and activated by the heterocyclic system.

The formation of C-C bonds can also be achieved through enzymatic redox reactions, where enzymes like oxygenases can catalyze the coupling of radical species to form complex molecules. nih.gov While not specifically reported for this compound, such biocatalytic approaches represent a potential avenue for creating novel derivatives.

Intramolecular Cyclization and Elimination Mechanisms

Intramolecular cyclization is the cornerstone of benzoxazole synthesis. nih.govresearchgate.net As described in Section 3.1, the formation of the oxazole ring from an o-substituted aniline (B41778) precursor (like an o-haloanilide or an o-hydroxy-Schiff base) is a classic example of intramolecular cyclization. nih.govnih.gov For instance, o-haloanilides can undergo base-mediated intramolecular C-O bond formation to yield benzoxazoles, sometimes proceeding through a benzyne (B1209423) intermediate. nih.gov

Elimination reactions are intrinsically linked to these cyclization processes. nih.govyoutube.com

Dehydration : In the most common synthetic routes, the final aromatization step involves the elimination of a water molecule from a 2,3-dihydro-benzoxazole intermediate. nih.gov

Elimination of Other Small Molecules : In syntheses starting from tertiary amides activated by triflic anhydride (B1165640) (Tf₂O), the cascade reaction concludes with an elimination step to form the final product. nih.gov

These mechanisms highlight how cyclization and elimination work in tandem to construct the stable heterocyclic core of Benzoxazole, 2,2'-methylenebis-.

Specific Rearrangement Mechanisms

Certain synthetic routes to benzoxazoles involve specific molecular rearrangements.

One notable example is a Beckmann-type rearrangement . In a divergent synthesis starting from ortho-hydroxyaryl N-H ketimines, treatment with sodium hypochlorite (B82951) (NaOCl) can mediate a rearrangement to form 2-substituted benzoxazoles. This pathway proceeds through a common N-chloro imine intermediate, which, instead of undergoing simple cyclization, rearranges to yield the benzoxazole structure. organic-chemistry.org

Additionally, the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism represents a complex rearrangement pathway. nih.gov While primarily documented for related nitrogen heterocycles like indazoles, it involves the initial addition of a nucleophile to the ring, followed by the opening of the heterocyclic ring and a subsequent, different intramolecular cyclization to form a rearranged product. Such a pathway could potentially be triggered in Benzoxazole, 2,2'-methylenebis- under strong nucleophilic conditions, leading to novel isomeric structures.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to Benzoxazole (B165842), 2,2'-methylenebis- provides critical insights into its atomic arrangement and electronic structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For derivatives of bis(benzoxazol-2-yl)methane, ¹H NMR spectra typically exhibit characteristic signals for the methylene (B1212753) bridge protons and the aromatic protons of the benzoxazole rings. For instance, in a related substituted compound, bis(4-benzhydryl-benzoxazol-2-yl)methane, the methylene bridge protons (–CH₂–) appear at approximately 3.85 ppm in deuterated toluene. nih.gov Upon deprotonation of the methylene bridge, this signal shifts significantly downfield to around 5.38 ppm, indicating a change in the electronic environment of the central carbon. nih.gov

The aromatic protons of the benzoxazole moieties in such derivatives display complex multiplet patterns in the aromatic region of the spectrum. The specific chemical shifts are sensitive to the substitution pattern on the benzene (B151609) rings.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of a bis(benzoxazol-2-yl)methanide scaffold, for example, will show distinct signals for the central methanide (B1207047) carbon, the carbons of the benzoxazole rings, and any substituent carbons. The chemical shifts of the benzoxazole carbons are characteristic, with the C2 carbon (the point of attachment of the methylene bridge) appearing at a specific downfield position.

| Proton (¹H) NMR Data for a Substituted Bis(benzoxazol-2-yl)methane Derivative | | :--- | :--- | | Proton | Chemical Shift (ppm) in [D₈]toluene | | -CH₂- (methylene bridge) | 3.85 | | Aromatic Protons | Multiplets in the aromatic region | | Benzylic Protons (substituent) | 6.41 | Data is for Bis(4‐benzhydryl‐benzoxazol‐2‐yl)methane. nih.gov

| Carbon (¹³C) NMR Data for Benzoxazole Derivatives | | :--- | :--- | | Carbon | Typical Chemical Shift (ppm) | | C2 (Benzoxazole) | ~150-165 | | Aromatic Carbons | ~110-150 | | Methylene Bridge Carbon | Varies with protonation state |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, thereby providing insights into its three-dimensional structure and conformation. While specific NOESY data for Benzoxazole, 2,2'-methylenebis- is not available in the provided search results, the conformational properties of related bis(benzoxazole) systems have been a subject of interest. For example, the "butterfly" folding angle between the two benzoxazole moieties in metal complexes of a substituted derivative has been studied using X-ray diffraction, a technique that provides definitive solid-state conformational information. nih.gov NOESY experiments in solution would be crucial to understand the conformational dynamics of Benzoxazole, 2,2'-methylenebis-, such as the preferred orientation of the two benzoxazole rings relative to each other and the flexibility of the methylene bridge.

Vibrational Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For Benzoxazole, 2,2'-methylenebis-, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the methylene bridge, C=N stretching of the oxazole (B20620) ring, and C-O-C stretching vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed at slightly lower wavenumbers. The C=N stretching vibration of the benzoxazole ring is a key characteristic band, often found in the region of 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring would also be present.

| Expected FTIR Absorption Bands for Benzoxazole, 2,2'-methylenebis- | | :--- | :--- | | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | | Aromatic C-H Stretch | > 3000 | | Aliphatic C-H Stretch (-CH₂-) | ~2850-2960 | | C=N Stretch (Oxazole Ring) | ~1600-1650 | | Aromatic C=C Stretch | ~1450-1600 | | C-O-C Stretch (Oxazole Ring) | ~1000-1300 |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For Benzoxazole, 2,2'-methylenebis-, the Raman spectrum would also exhibit characteristic bands for the aromatic ring vibrations and the skeletal vibrations of the benzoxazole system. The symmetric stretching of the C-C bonds in the benzene rings and the breathing modes of the heterocyclic rings are often strong in the Raman spectrum. While specific Raman data for the target compound is not detailed in the provided search results, studies on related benzoxazole derivatives demonstrate the utility of this technique in characterizing their vibrational modes.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, offers profound insights into the electron distribution and dynamics within the molecule.

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states upon absorption of light. For benzoxazole derivatives, these spectra are typically characterized by intense absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system.

In a study of a related derivative, bis(4-benzhydryl-benzoxazol-2-yl)methane, UV/Vis spectrophotometric titration experiments were conducted in acetonitrile (B52724) to determine the compound's pKa value, which was found to be 26.61(6) nih.gov. This indicates that the benzoxazole moiety's electronic environment is sensitive to changes, a property that is fundamentally probed by UV-Vis spectroscopy. While the specific absorption maxima for the parent compound, Benzoxazole, 2,2'-methylenebis-, are not detailed in the available literature, the data for its derivatives suggest strong absorption in the ultraviolet range.

A comprehensive analysis would involve dissolving Benzoxazole, 2,2'-methylenebis- in various solvents of differing polarities to observe any solvatochromic shifts, which can provide information about the nature of the electronic transitions and the difference in polarity between the ground and excited states.

Table 1: UV-Vis Absorption Data for Benzoxazole, 2,2'-methylenebis- in Various Solvents

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Data not available in the provided sources | ||

Fluorescence spectroscopy is a powerful tool to study the de-excitation pathways of electronically excited molecules. Many benzoxazole derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment.

A study on bis(4-benzhydryl-benzoxazol-2-yl)methane noted a strong blue fluorescence with an emission maximum (λem) at 454 nm when excited at 350 nm in a solution of THF after deprotonation with potassium hydride and addition of 18-crown-6 (B118740) nih.gov. This highlights the fluorescent nature of the bis(benzoxazol-2-yl)methanide anion. The fluorescence properties of the neutral parent compound, Benzoxazole, 2,2'-methylenebis-, are anticipated to be influenced by the rigidity of the methylene bridge and the electronic nature of the benzoxazole rings. Detailed studies would involve measuring the fluorescence emission spectra in various solvents, determining the fluorescence quantum yields, and measuring the excited-state lifetimes to fully characterize its photophysical behavior.

Table 2: Fluorescence Data for Benzoxazole, 2,2'-methylenebis-

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) |

| Data not available for the parent compound | |||

| THF (for the deprotonated benzhydryl derivative) | 350 | 454 | Not Reported |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of benzoxazole derivatives. EI typically involves high energy, leading to extensive fragmentation, which can be valuable for structural elucidation. ESI is a softer ionization technique, often yielding the protonated molecule [M+H]⁺ or other adducts, which is useful for determining the molecular weight of the parent compound.

The synthesis of lanthanide complexes with bis(benzoxazol-2-yl)methane utilized LIFDI-MS (Liquid Injection Field Desorption Ionization Mass Spectrometry), a soft ionization technique, to confirm the mass of the complexes d-nb.info. For instance, the complex [(THF)Dy{(NCOC6H4)2CH}] was confirmed with a mass of 911.1 g/mol (M without THF) d-nb.info. Furthermore, ESI mass spectrometry was used to analyze the deprotonated form of bis(4-benzhydryl-benzoxazol-2-yl)methane nih.gov. These studies confirm that mass spectrometry is a crucial tool for the characterization of this class of compounds.

Table 3: Mass Spectrometry Data for Benzoxazole, 2,2'-methylenebis-

| Ionization Method | m/z of Molecular Ion [M]⁺ or Adduct |

| Data not available for the parent compound | |

| LIFDI-MS (for a Dysprosium complex) | 911.1 ([M-THF]⁺) |

| ESI(-) (for a benzhydryl derivative) | Analysis performed, specific m/z not reported |

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule and is instrumental in confirming its structure. In EI-MS, the energetic electrons can cause the molecular ion to break apart in predictable ways.

For bis(benzoxazol-2-yl)methane, expected fragmentation pathways would likely involve the cleavage of the methylene bridge, leading to the formation of benzoxazolyl cations or related fragments. The stability of the benzoxazole ring would likely lead to characteristic ions in the spectrum. A detailed analysis of the fragmentation pattern would involve identifying the major fragment ions and proposing mechanisms for their formation, which would serve to unequivocally confirm the structure of Benzoxazole, 2,2'-methylenebis-.

Table 4: Postulated Mass Spectrometry Fragmentation of Benzoxazole, 2,2'-methylenebis-

| Fragment Ion (m/z) | Proposed Structure/Formula |

| Data not available in the provided sources | |

X-ray Crystallography

While a crystal structure for the parent compound Benzoxazole, 2,2'-methylenebis- is not available in the cited literature, the structure of a derivative, bis(4-benzhydryl-benzoxazol-2-yl)methane, has been determined nih.gov. This derivative crystallizes in the monoclinic space group P2₁/c nih.gov. The C7-C8-C9 angle of the bridging methylene group is reported to be 115.71(14)°, and the two benzoxazole moieties are twisted relative to each other by 63.25(4)° nih.gov. The deprotonated anion of this derivative was also analyzed, showing changes in bond lengths and angles upon metal coordination nih.gov.

The crystal structure of lanthanide complexes with the parent bis(benzoxazol-2-yl)methanide ligand has also been solved, with the complexes crystallizing in the monoclinic space group P2₁/c d-nb.info. These studies provide a strong indication that Benzoxazole, 2,2'-methylenebis- can form crystals suitable for X-ray diffraction analysis, which would provide definitive structural information.

Table 5: Crystallographic Data for a Derivative, Bis(4-benzhydryl-benzoxazol-2-yl)methane

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not fully available in abstract |

| b (Å) | Data not fully available in abstract |

| c (Å) | Data not fully available in abstract |

| α (°) | 90 |

| β (°) | Data not fully available in abstract |

| γ (°) | 90 |

| Volume (ų) | Data not fully available in abstract |

| Z | Data not fully available in abstract |

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single crystal X-ray diffraction stands as the definitive method for elucidating the absolute configuration and precise molecular geometry of crystalline compounds. For benzoxazole derivatives, this technique has been instrumental in confirming their synthesized structures and understanding their conformational properties.

In a study on a related benzoxazole derivative, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with a P21/c space group. scispace.com The analysis provided detailed bond lengths and angles, confirming the planarity of the benzoxazole ring system. nih.gov For instance, the N1—C1 bond length in a methyl 1,3-benzoxazole-2-carboxylate was found to be significantly shorter (1.293 (2) Å) than other bonds in the oxazole ring, indicating its double bond character. nih.gov The molecule was observed to be nearly planar. nih.gov

The power of this technique is further demonstrated in the structural analysis of more complex systems, such as N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide), where the complete molecule was generated by crystallographic twofold symmetry. researchgate.net In another example, the crystal structure of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol was characterized, revealing an angular shape with both intramolecular and intermolecular hydrogen bonding. eurjchem.com

The crystallographic data obtained from such analyses are typically summarized in detailed tables, providing a wealth of information for chemists and material scientists.

Table 1: Example of Crystallographic Data for a Benzoxazole Derivative scispace.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.0508(8) |

| b (Å) | 12.0159(10) |

| c (Å) | 10.0074(9) |

| β (°) | 94.761(5) |

| V (ų) | 1324.25(19) |

| Z | 2 |

Analysis of Steric Effects and Crystal Packing Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions. nih.govresearchgate.net Steric effects, arising from the spatial arrangement of atoms, also play a crucial role in determining the final crystal structure.

For benzoxazole derivatives, the crystal packing is often characterized by various intermolecular interactions. For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate is stabilized by strong C—H⋯N and weak C—H⋯O hydrogen bonds, as well as C—O⋯π and π–π interactions. nih.gov In some cases, molecules can form inversion dimers through hydrogen bonding, which then stack to form a three-dimensional network. nih.gov The study of these interactions is critical for understanding the physical properties of the material, such as its melting point and solubility.

The influence of steric hindrance can be observed in the conformation of the molecules. For instance, in some 2-substituted benzoxazoles, the benzoxazole group and the substituent may adopt a specific configuration (e.g., trans or cis) to minimize steric repulsion. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, providing a graphical representation of intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a detailed comparison of the packing motifs in different crystal structures. nih.govntu.edu.sg

Table 2: Example of Hirshfeld Surface Analysis Contributions for a Benzoxazole Derivative nih.gov

| Interaction Type | Contribution (%) |

| H···H | 39.3 |

| C···H/H···C | 18.0 |

| O···H/H···O | 15.6 |

| S···H/H···S | 10.2 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then used to confirm the empirical formula of the synthesized molecule. For a new compound like Benzoxazole, 2,2'-methylenebis-, elemental analysis is a crucial step in its characterization, ensuring that the synthesized product has the expected chemical formula.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentages of other elements, such as oxygen, can be determined by difference.

The experimentally determined elemental composition is then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. sigmaaldrich.com It is often used to monitor the progress of a chemical reaction. ijcrt.org

In the context of benzoxazole synthesis, TLC is routinely employed to identify the presence of the desired product and to determine an appropriate solvent system for purification by column chromatography. rsc.orgnih.gov The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). ijcrt.org The results are visualized as spots on the TLC plate, and the retention factor (Rf value) of each spot is calculated. The Rf value is a characteristic of a compound under a specific set of chromatographic conditions.

Table 3: Example of TLC Data for a Benzoxazole Derivative

| Solvent System (v/v) | Rf Value |

| Petroleum ether/Ethyl acetate (B1210297) (50:1) | 0.5 |

| Petroleum ether/Ethyl acetate (100:1) | 0.4 |

| Acetone/n-hexane (10:90) | 0.6 |

| Note: Rf values are illustrative and can vary depending on the specific compound and experimental conditions. |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. researchgate.net While less common for the direct analysis of some high molecular weight benzoxazole derivatives due to potential thermal decomposition, it can be a valuable tool for monitoring the presence of volatile starting materials or byproducts in a reaction mixture. nih.gov

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column, and the components are separated based on their boiling points and their interactions with the stationary phase. The separated components are then detected as they exit the column, producing a chromatogram with peaks corresponding to each component. The retention time, the time it takes for a component to travel through the column, is a key parameter used for identification. In some cases, derivatization may be required to increase the volatility and thermal stability of the analyte, preventing its decomposition in the hot GC inlet. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For Benzoxazole (B165842), 2,2'-methylenebis-, DFT studies would be instrumental in understanding its fundamental characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For Benzoxazole, 2,2'-methylenebis-, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It helps in understanding the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which signifies intramolecular charge transfer. These interactions contribute to the stability of the molecule. In the case of Benzoxazole, 2,2'-methylenebis-, NBO analysis would elucidate the nature of the chemical bonds and the extent of electronic communication between the two benzoxazole units through the methylene (B1212753) bridge.

Molecular Electrostatic Potential (MSEP) Mapping

The Molecular Electrostatic Potential (MSEP) map is a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This information is invaluable for predicting how the molecule will interact with other molecules, such as in electrophilic and nucleophilic reactions. For Benzoxazole, 2,2'-methylenebis-, an MSEP map would identify the sites most susceptible to electrostatic interactions and potential hydrogen bonding.

Molecular Reactivity Descriptors

Based on the electronic properties calculated using DFT, various reactivity descriptors can be derived to quantify a molecule's chemical behavior.

Global and Local Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, provide a general measure of a molecule's reactivity. Hardness refers to the resistance to change in electron distribution, while softness is the inverse of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local reactivity indices, on the other hand, pinpoint the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attacks). These descriptors are crucial for understanding the regioselectivity of chemical reactions. For Benzoxazole, 2,2'-methylenebis-, these indices would provide a quantitative basis for predicting its reactivity towards different chemical species.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to understanding the complex dynamic behavior of molecules. While specific MD studies on Benzoxazole, 2,2'-methylenebis- are limited, extensive research on a structurally related bis(benzoxazole)-based overcrowded alkene offers significant insights into the potential dynamic properties of such systems. researchgate.netresearchgate.netnih.gov

MD simulations have been instrumental in elucidating the dynamic behavior of complex benzoxazole-containing molecules in both their electronic ground and excited states. researchgate.netresearchgate.netnih.gov For a bis(benzoxazole)-based overcrowded alkene, these simulations have revealed a series of coupled and uncoupled molecular motions. researchgate.netresearchgate.netnih.gov

In the ground state, the molecule exhibits significant flexibility, with rotations around single bonds leading to the existence of multiple stable conformers. researchgate.netresearchgate.netnih.gov Upon photoexcitation, the molecule undergoes significant changes in its geometry and electronic structure. Excited-state MD simulations show that the absorption of light can trigger specific photochemical reactions, such as E-Z isomerization around a central double bond. researchgate.netresearchgate.netnih.gov These simulations can map the entire trajectory of the molecule from the initial excited state back to the ground state, providing a detailed picture of the relaxation processes.

Computational studies, particularly using DFT calculations, have been employed to explore the conformational landscape of bis(benzoxazole) derivatives. researchgate.netresearchgate.netnih.gov In the case of a bis(benzoxazole)-based overcrowded alkene, four different stable conformers were identified, arising from the rotation of the benzoxazole moieties. researchgate.netresearchgate.netnih.gov

The interconversion between these conformers can occur through single-bond rotations. researchgate.netresearchgate.netnih.gov The energy barriers associated with these rotations determine the rate of interconversion. For instance, in the studied system, the rotation of the benzoxazole groups was found to have specific energy barriers, which could be overcome under thermal conditions. researchgate.net

| Conformer | Relative Stability | Interconversion Pathway |

| Conformer 1 | Most Stable | Rotation of benzoxazole moieties |

| Conformer 2 | Less Stable | Rotation of benzoxazole moieties |

| Conformer 3 | Less Stable | Rotation of benzoxazole moieties |

| Conformer 4 | Least Stable | Rotation of benzoxazole moieties |

| Note: This table is a generalized representation based on findings for a related bis(benzoxazole) system. |

A key aspect of the dynamic behavior of certain bis(benzoxazole) systems is their ability to undergo photochemical and thermal molecular motions, such as E-Z isomerization. researchgate.netresearchgate.netnih.gov In a bis(benzoxazole)-based overcrowded alkene, the photochemical E-Z isomerization of the central double bond was found to be a directional process, leading to a mixture of metastable isomers. researchgate.netresearchgate.netnih.gov

Solvent Effects and Environmental Influences on Molecular Behavior

The behavior of molecules can be significantly influenced by their environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects in theoretical calculations. researchgate.net While specific PCM studies on Benzoxazole, 2,2'-methylenebis- are not prevalent in the literature, the methodology has been applied to other benzoxazole derivatives to understand their properties in different solvents. researchgate.net

In the PCM framework, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant. This approach allows for the calculation of molecular properties such as energies, geometric structures, and electronic properties in solution. scispace.comnih.gov For benzoxazole derivatives, PCM has been used to study how the solvent influences their reactivity and spectroscopic properties. researchgate.net For example, the effect of solvent polarity on the stability of different conformers and the energy barriers for their interconversion can be evaluated. Furthermore, PCM can be employed to study the influence of the solvent on the electronic absorption and emission spectra of these molecules.

The application of PCM to Benzoxazole, 2,2'-methylenebis- would be a valuable step in understanding its behavior in different chemical environments, which is crucial for its potential applications.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations have become a standard procedure for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These calculations are typically performed using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

While specific theoretical studies on Benzoxazole, 2,2'-methylenebis- are not extensively documented in publicly available literature, the methodologies for predicting NMR and vibrational spectra for related benzoxazole derivatives are well-established. These computational approaches are invaluable for assigning experimental spectra and understanding the electronic structure's influence on spectroscopic properties.

The prediction of NMR and vibrational frequencies for benzoxazole derivatives is often carried out using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G*. nih.govnih.gov For instance, in studies of substituted benzoxazoles, the calculated vibrational frequencies, after appropriate scaling, have shown good correlation with experimental FT-IR and FT-Raman data. nih.govnih.gov Similarly, Gauge-Including Atomic Orbital (GIAO) calculations are a common approach for predicting NMR chemical shifts. rsc.org

The general procedure for these theoretical predictions involves:

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is typically done using a DFT functional and a basis set.

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. This not only predicts the IR and Raman spectra but also confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

NMR Calculations: Using the optimized geometry, NMR shielding tensors are calculated, which are then converted to chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) and, for condensed phases, the model used to account for solvent effects.

To provide a reference, the following table summarizes typical experimental vibrational frequencies for the methylene bridge and the benzoxazole ring system found in related molecules.

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) |

| Methylene C-H stretch | 2920 - 2950 |

| Methylene C-H bend (scissoring) | 1450 - 1470 |

| Benzoxazole C=N stretch | 1550 - 1650 |

| Benzoxazole C-O-C stretch | 1200 - 1270 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

This table is illustrative and based on general spectroscopic data for related compounds, not on specific theoretical calculations for Benzoxazole, 2,2'-methylenebis-.

Molecular Docking and Interaction Modeling (focused on computational methodology of interaction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For benzoxazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking provides a means to understand their mechanism of action at a molecular level. nih.govnih.gov

The computational methodology for the molecular docking of benzoxazole derivatives typically involves several key steps. nih.govnih.govresearchgate.net The process begins with the preparation of both the ligand (the benzoxazole derivative) and the receptor (the target protein). The three-dimensional structure of the protein is often obtained from a public repository like the Protein Data Bank (PDB).

A general workflow for molecular docking is outlined in the table below.

| Step | Description | Common Software/Tools |

| 1. Receptor Preparation | The crystal structure of the target protein is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is then defined. | AutoDockTools, Schrödinger Maestro, MOE |

| 2. Ligand Preparation | A 3D structure of the ligand is generated and its energy is minimized. This ensures a low-energy starting conformation for the docking process. | ChemDraw, Avogadro, Gaussian |

| 3. Docking Simulation | A docking algorithm is used to systematically search for possible binding poses of the ligand within the receptor's active site. This involves translating, rotating, and changing the conformation of the ligand. | AutoDock, Surflex-Dock, GOLD, Glide |

| 4. Scoring and Analysis | The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. | PyMOL, Discovery Studio, LigPlot+ |

This systematic approach allows for the virtual screening of libraries of compounds and the rational design of new derivatives with improved binding affinity and selectivity. The insights gained from the analysis of the binding mode can guide further experimental studies.

Advanced Material Science Applications Focused on Chemical Role, Not Material Properties

Polymerization Initiators and Monomer Design

The inherent stability and defined geometry of the benzoxazole (B165842) ring system make it an attractive component in polymer science. "Benzoxazole, 2,2'-methylenebis-" can be envisioned to participate in polymerization processes both as a part of an initiating system and as a monomeric unit integrated into the polymer architecture.

Radical Photopolymerization Methodologies